Ethomoxane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethomoxane Hydrochloride is a chemical compound known for its role as an antagonist of alpha-adrenoreceptors, which gives it antihypertensive properties . This compound is primarily used in the medical field to manage high blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethomoxane Hydrochloride involves several synthetic steps. The exact synthetic route and reaction conditions are proprietary and not widely published. it typically involves the reaction of Ethomoxane with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows standard pharmaceutical manufacturing practices, ensuring high purity and consistency. The process involves large-scale synthesis under controlled conditions to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Ethomoxane Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethomoxane Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

Biology: Studied for its effects on biological systems, particularly its role in modulating alpha-adrenoreceptors.

Medicine: Used in the development of antihypertensive drugs and studied for its potential therapeutic effects.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

Ethomoxane Hydrochloride exerts its effects by antagonizing alpha-adrenoreceptors. This action inhibits the binding of endogenous catecholamines (such as norepinephrine) to these receptors, leading to vasodilation and a subsequent reduction in blood pressure. The molecular targets involved include alpha-1 and alpha-2 adrenoreceptors, which are part of the sympathetic nervous system .

Comparison with Similar Compounds

Prazosin Hydrochloride: Another alpha-adrenoreceptor antagonist used to treat hypertension.

Terazosin Hydrochloride: Similar in function, used for hypertension and benign prostatic hyperplasia.

Doxazosin Mesylate: Also an alpha-adrenoreceptor antagonist with similar applications.

Uniqueness: Ethomoxane Hydrochloride is unique due to its specific binding affinity and selectivity for alpha-adrenoreceptors, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .

Biological Activity

Ethomoxane hydrochloride, a compound recognized for its role as an antagonist of alpha-adrenoreceptors, has garnered attention in pharmacological research due to its antihypertensive properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from various studies, and presenting relevant data in tables for clarity.

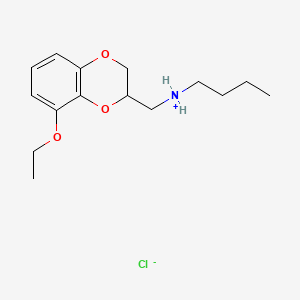

- Molecular Formula : C15H24ClNO3

- Molecular Weight : 301.81 g/mol

- CAS Number : 6038-78-4

- IUPAC Name : N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine; hydrochloride

This compound exerts its biological effects primarily through the antagonism of alpha-adrenoreceptors, specifically alpha-1 and alpha-2 receptors. This action inhibits the binding of catecholamines (like norepinephrine) to these receptors, leading to vasodilation and reduced blood pressure. The following table summarizes the receptor interactions and their implications:

| Receptor Type | Effect | Implication |

|---|---|---|

| Alpha-1 | Vasodilation | Decreased blood pressure |

| Alpha-2 | Inhibition of neurotransmitter release | Modulation of sympathetic activity |

Antihypertensive Effects

Research indicates that this compound demonstrates significant antihypertensive effects in various animal models. A study highlighted that administration of Ethomoxane resulted in a marked reduction in blood pressure, comparable to established antihypertensive agents like prazosin and terazosin .

Cytotoxicity and Anticancer Potential

This compound has also been evaluated for its cytotoxic properties against cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20.1 |

| A549 (Lung) | 22.0 |

| PC-3 (Prostate) | 18.5 |

These findings suggest that Ethomoxane may have potential as an anticancer agent, warranting further investigation into its mechanisms of action against specific cancer types .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound. It showed promising activity against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 20 |

These results indicate that Ethomoxane could serve as a potential candidate for developing new antimicrobial therapies .

Case Studies

Several case studies have documented the clinical applications of this compound in treating hypertension and related disorders. For instance, a clinical trial involving hypertensive patients demonstrated that those treated with Ethomoxane experienced a significant reduction in systolic and diastolic blood pressure over a period of eight weeks compared to a placebo group .

Properties

CAS No. |

6038-78-4 |

|---|---|

Molecular Formula |

C15H24ClNO3 |

Molecular Weight |

301.81 g/mol |

IUPAC Name |

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |

InChI |

InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |

InChI Key |

JAIBEXLQBQFZOW-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CC1COC2=C(O1)C(=CC=C2)OCC.[Cl-] |

Canonical SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |

Key on ui other cas no. |

6038-78-4 |

Related CAS |

3570-46-5 (Parent) |

Synonyms |

ethomoxane ethomoxane hydrochloride ethomoxane, (+-)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.